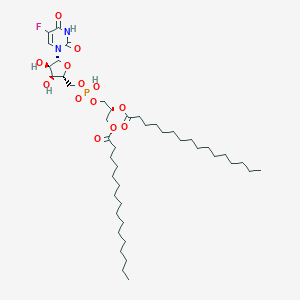
(1,5-Dimethylbenzimidazol-2-yl)hydrazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1,5-Dimethylbenzimidazol-2-yl)hydrazine is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties and potential applications. It is a heterocyclic compound that contains both nitrogen and carbon atoms in its structure. The compound has been widely studied for its synthesis method, mechanism of action, biochemical and physiological effects, and its potential applications in various fields of research. In
Wirkmechanismus
The mechanism of action of (1,5-Dimethylbenzimidazol-2-yl)hydrazine is not fully understood. However, it is believed to act by inducing apoptosis in cancer cells. The compound has been found to inhibit the growth of cancer cells by inducing cell cycle arrest and promoting cell death. Additionally, (1,5-Dimethylbenzimidazol-2-yl)hydrazine has been found to possess antioxidant properties, which may contribute to its anti-tumor activity.
Biochemische Und Physiologische Effekte
(1,5-Dimethylbenzimidazol-2-yl)hydrazine has been found to exhibit a range of biochemical and physiological effects. The compound has been found to possess antioxidant properties, which may help to protect cells from oxidative stress and damage. Additionally, (1,5-Dimethylbenzimidazol-2-yl)hydrazine has been found to exhibit anti-inflammatory properties, which may help to reduce inflammation in the body. The compound has also been found to possess anti-tumor activity, as it has been shown to inhibit the growth of cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
(1,5-Dimethylbenzimidazol-2-yl)hydrazine has several advantages as a research tool. The compound is relatively easy to synthesize and is readily available. Additionally, it has been found to exhibit significant anti-tumor activity, making it a useful tool for cancer research. However, there are also limitations to the use of (1,5-Dimethylbenzimidazol-2-yl)hydrazine in lab experiments. The compound is highly reactive and can be difficult to handle. Additionally, its mechanism of action is not fully understood, which can make it challenging to interpret research results.
Zukünftige Richtungen
There are several future directions for research on (1,5-Dimethylbenzimidazol-2-yl)hydrazine. One area of interest is the compound's potential applications in the field of materials science. The unique optical and electronic properties of (1,5-Dimethylbenzimidazol-2-yl)hydrazine make it a promising candidate for use in electronic and optoelectronic devices. Additionally, further research is needed to fully understand the mechanism of action of the compound, which could lead to the development of new cancer treatments. Finally, more research is needed to explore the potential side effects of (1,5-Dimethylbenzimidazol-2-yl)hydrazine, particularly in long-term studies.
Synthesemethoden
The synthesis of (1,5-Dimethylbenzimidazol-2-yl)hydrazine can be achieved through various methods. One of the commonly used methods involves the reaction of 2-aminomethyl-1-methylbenzimidazole with hydrazine hydrate in the presence of a catalyst such as acetic acid. The reaction yields (1,5-Dimethylbenzimidazol-2-yl)hydrazine as a white crystalline solid with a melting point of 215-217°C.
Wissenschaftliche Forschungsanwendungen
(1,5-Dimethylbenzimidazol-2-yl)hydrazine has been widely studied for its potential applications in scientific research. The compound has been found to exhibit significant anti-tumor activity and has been used in various cancer research studies. It has also been found to possess antioxidant properties and has been used in studies related to oxidative stress and aging. Additionally, (1,5-Dimethylbenzimidazol-2-yl)hydrazine has been studied for its potential applications in the field of materials science, as it has been found to exhibit unique optical and electronic properties.
Eigenschaften
CAS-Nummer |
114804-40-9 |
|---|---|
Produktname |
(1,5-Dimethylbenzimidazol-2-yl)hydrazine |
Molekularformel |
C9H12N4 |
Molekulargewicht |
176.22 g/mol |
IUPAC-Name |
(1,5-dimethylbenzimidazol-2-yl)hydrazine |
InChI |
InChI=1S/C9H12N4/c1-6-3-4-8-7(5-6)11-9(12-10)13(8)2/h3-5H,10H2,1-2H3,(H,11,12) |
InChI-Schlüssel |
FZPMRGRLJMBFRE-UHFFFAOYSA-N |
SMILES |
CC1=CC2=C(C=C1)N(C(=N2)NN)C |
Kanonische SMILES |
CC1=CC2=C(C=C1)N(C(=N2)NN)C |
Synonyme |
2H-Benzimidazol-2-one,1,3-dihydro-1,5-dimethyl-,hydrazone(9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![5-Hydroxybenzo[d]thiazol-2(3H)-one](/img/structure/B39036.png)






![2-[(1R,2R)-2-Methylcyclopentyl]oxyethanethiol](/img/structure/B39049.png)


